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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of
Nickel(Il) Chloride (NiCl2) as a versatile and cost-effective precatalyst in a variety of asymmetric
transformations. The methodologies highlighted are selected for their high enantioselectivities,
broad substrate scope, and relevance to the synthesis of complex chiral molecules, making
them valuable tools for researchers in academia and the pharmaceutical industry.

Introduction

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective
production of a single enantiomer of a chiral molecule. While noble metals like palladium,
rhodium, and iridium have historically dominated this field, recent years have witnessed a surge
in the use of more earth-abundant and economical first-row transition metals. Among these,
nickel has emerged as a powerful catalyst for a wide range of asymmetric reactions.

Nickel(ll) chloride (NiCl2), a simple and readily available nickel salt, serves as an excellent
precatalyst that can be activated in situ to form catalytically active low-valent nickel species. In
combination with a diverse array of chiral ligands, NiClz-based catalytic systems have been
successfully applied to challenging asymmetric C-C and C-heteroatom bond-forming reactions.
This document will detail the application of NiClz in several key areas of asymmetric synthesis,
providing both the conceptual framework and practical experimental guidance.
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Asymmetric Reductive Cross-Coupling Reactions

Reductive cross-coupling reactions have become a powerful tool for the construction of C(sp?)—
C(sp?®) and C(sp3)—C(sp?®) bonds from two electrophilic coupling partners in the presence of a
stoichiometric reductant. NiClz-based systems, in conjunction with chiral ligands, have enabled
highly enantioselective variants of these transformations.

Asymmetric Reductive Aryl-Allylation of Unactivated
Alkenes

A notable application of NiClz is in the catalytic asymmetric reductive aryl-allylation of
unactivated alkenes. This reaction allows for the synthesis of chiral indanes and
dihydrobenzofurans containing a homoallyl-substituted quaternary stereocenter with high
optical purity.[1][2]

Reaction Principle:

The reaction proceeds via a proposed catalytic cycle where Ni(0), generated in situ from the
reduction of NiClz, undergoes oxidative addition to an alkene-tethered aryl iodide. The resulting
Ni(Il) complex then undergoes a facially selective intramolecular migratory insertion into the
pendant olefin. This enantiodetermining step constructs the chiral ring framework. The
subsequent reaction with an allylic carbonate and reductive elimination yields the desired
product and regenerates the active Ni(0) catalyst.[1][2]

Experimental Workflow: Asymmetric Reductive Aryl-Allylation
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Caption: General workflow for NiClz-catalyzed asymmetric aryl-allylation.
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Quantitative Data Summary: Reductive Aryl-Allylation of Alkenes

Aryl lodide- .
Allylic .
Entry Tethered Yield (%) ee (%) Reference
Carbonate
Alkene
1 la 2a 74 96 [1]
2 la 2h 68 95 [1]
3 la 2i 65 96 [1]
4 1b 2a 71 94 [1]
5 1c 2a 68 93 [1]

Detailed Experimental Protocol: Asymmetric Reductive Aryl-Allylation of Alkene 1a with Allylic
Carbonate 2a[1]

o Preparation of the Reaction Vessel: To a flame-dried Schlenk tube under an argon
atmosphere, add NiCl2 (0.02 mmol, 10 mol%), the chiral pyrox ligand L2 (0.024 mmol, 12
mol%), and zinc powder (0.4 mmol, 2.0 equiv).

» Addition of Reagents: Add N,N-dimethylacetamide (DMA, 1.0 mL). To this suspension, add
the aryl iodide-tethered alkene 1a (0.2 mmol, 1.0 equiv) and the allylic carbonate 2a (0.4
mmol, 2.0 equiv).

¢ Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.

o Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room
temperature and quench with saturated aqueous NHaCl solution.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

 Purification: Combine the organic layers, dry over anhydrous Na=SOa4, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography on silica
gel to afford the desired chiral product.

e Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
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Asymmetric C-Alkylation of Nitroalkanes

The development of methods for the asymmetric C-alkylation of nitroalkanes has been a
significant challenge due to the propensity for O-alkylation. A NiClz-catalyzed protocol has been
established that enables the highly enantioenriched formation of 3-nitroamides from readily
available a-bromoamides.[3]

Reaction Principle:

The proposed mechanism involves the in situ reduction of a Ni(ll) precatalyst by Et2Zn to form
a Ni(0) complex. This Ni(0) species is then proposed to undergo comproportionation with
excess Ni(ll) to generate the active Ni(l) catalyst. The Ni(l) complex reacts with the
deprotonated nitroalkane to form a Ni(l) nitronate. Stepwise oxidative addition of the a-
bromoamide leads to a Ni(lll) intermediate, which then undergoes reductive elimination to form
the C-C bond and a Ni(l) species, thus closing the catalytic cycle.[3]

Proposed Catalytic Cycle: Asymmetric C-Alkylation of Nitroalkanes

B-Nitroamide Product

Ni(ll) Precatalyst (NiClz/L) [—— 22 (teductant
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Caption: Proposed catalytic cycle for the Ni-catalyzed C-alkylation of nitroalkanes.

Quantitative Data Summary: Asymmetric C-Alkylation of Nitroalkanes
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o-

Nitroalka ) Referenc
Entry Bromoam Yield (%) dr ee (%)
ne
ide
Nitrometha
1 la 95 4:1 95 [3]
ne
Nitroethan
2 la 93 5:1 96 [3]
e
Nitropropa
3 la 94 4:1 96 [3]
ne
Nitrometha
4 1b 92 31 94 [3]
ne
Nitrometha
5 1c 90 4:1 93 [3]
ne

Detailed Experimental Protocol: Asymmetric C-Alkylation of Nitroalkanes[3]

o Preparation of the Catalyst: In a glovebox, to a solution of the chiral ligand (0.024 mmol, 12
mol%) in THF (0.5 mL) in a 4 mL vial, add a solution of NiCl> (0.02 mmol, 10 mol%) in THF
(0.5 mL). Stir the resulting mixture for 1 hour at room temperature.

» Addition of Reagents: To the prepared catalyst solution, add the nitroalkane (0.4 mmol, 2.0
equiv), the a-bromoamide (0.2 mmol, 1.0 equiv), and additional THF (0.5 mL).

e Initiation of Reaction: Cool the reaction mixture to 0 °C. Add a solution of Et2Zn (1.0 M in
hexanes, 0.02 mmol, 10 mol%) dropwise.

» Reaction Conditions: Stir the reaction at 0 °C for 12-24 hours.
e Work-up: Quench the reaction with 1 M HCI.
o Extraction: Extract the aqueous layer with CH2Clz (3 x 5 mL).

 Purification: Combine the organic layers, dry over MgSOQea, filter, and concentrate. Purify the
residue by flash chromatography on silica gel.
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e Analysis: Determine the diastereomeric ratio by *H NMR spectroscopy and the enantiomeric
excess by chiral HPLC or SFC analysis.

Asymmetric Ni(ll)/Cr(ll)-Mediated Coupling Reaction

A catalytic asymmetric Ni/Cr-mediated coupling reaction has been developed, which is
particularly useful for the synthesis of complex molecules. A crystalline Cr(lll)/sulfonamide
ligand complex acts as the catalyst, with NiClz serving as the nickel source.[4]

Reaction Principle:

This reaction utilizes a bimetallic system where a chiral chromium complex is the primary
catalyst. NiClz is believed to act as a co-catalyst that facilitates the overall transformation. The
reaction involves the coupling of an aldehyde with an organic halide.[4]

Quantitative Data Summary: Asymmetric Ni/Cr-Mediated Coupling

Organic .

Entry Aldehyde . Yield (%) ee (%) Reference
Halide

1 2 3 95 88 [4]

2 10 11 85 >95 [4]

Detailed Experimental Protocol: Asymmetric Ni/Cr-Mediated Coupling[4]

o Preparation of the Reaction Vessel: To a mixture of the Cr(lll)/sulfonamide ligand complex la
(0.02 mmol, 10 mol%), NiClz (0.02 mmol, 10 mol%), and manganese powder (0.4 mmol, 2.0
equiv) under an argon atmosphere, add a solution of the aldehyde 2 (0.2 mmol, 1.0 equiv)
and the organic halide 3 (0.4 mmol, 2.0 equiv) in THF (1.0 mL).

» Addition of Additives: Add TMSCI (0.4 mmol, 2.0 equiv) to the reaction mixture.
o Reaction Conditions: Stir the mixture at room temperature for 12 hours.

o Work-up: Quench the reaction with water and extract with diethyl ether.
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 Purification: Wash the combined organic layers with brine, dry over Na=SO4, and
concentrate. Purify the residue by column chromatography on silica gel.

e Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The use of NiClz as a precatalyst in asymmetric synthesis represents a significant
advancement, providing access to a wide range of chiral building blocks through cost-effective
and highly selective methods. The examples provided herein demonstrate the versatility of
NiClz in promoting diverse transformations, including reductive cross-couplings and C-
alkylations. The detailed protocols and mechanistic insights are intended to facilitate the
adoption and further development of these powerful synthetic tools by the research community.
As the field continues to evolve, the application of simple nickel salts like NiCl> in asymmetric
catalysis is expected to expand, further solidifying its role in the efficient synthesis of complex
chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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